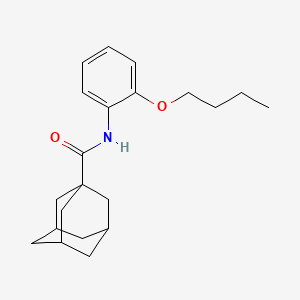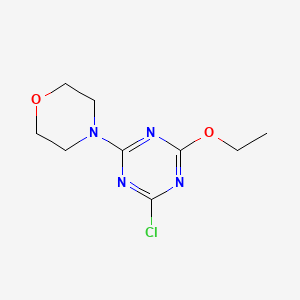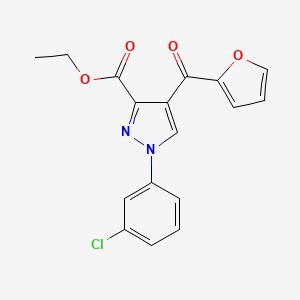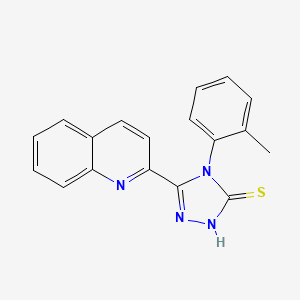
N-(2-butoxyphenyl)adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-butoxyphenyl)adamantane-1-carboxamide: is a compound that belongs to the class of adamantane derivatives. Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts exceptional stability and rigidity to its derivatives. This compound is characterized by the presence of an adamantane core attached to a carboxamide group and a 2-butoxyphenyl substituent. The structural features of this compound make it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-butoxyphenyl)adamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with 2-butoxyaniline in the presence of coupling reagents. One common method involves the use of phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine as catalysts. The reaction is carried out at elevated temperatures, around 80°C, for several hours to achieve high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure maximum yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-butoxyphenyl)adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxamide group to amines or other reduced forms.
Substitution: The aromatic ring in the 2-butoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Formation of adamantane-1-carboxylic acid derivatives.
Reduction: Formation of adamantane-1-amine derivatives.
Substitution: Formation of various substituted adamantane derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-butoxyphenyl)adamantane-1-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a drug candidate. Its adamantane core provides stability, while the 2-butoxyphenyl group can interact with biological targets, making it a promising molecule for drug design .
Medicine: Adamantane derivatives, including this compound, have shown potential in antiviral and anticancer therapies. Their ability to inhibit specific enzymes and pathways makes them valuable in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and nanomaterials. Its stability and rigidity contribute to the mechanical properties of these materials .
Mecanismo De Acción
The mechanism of action of N-(2-butoxyphenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core provides a rigid scaffold that can fit into enzyme active sites or receptor binding pockets. The 2-butoxyphenyl group can form hydrogen bonds or hydrophobic interactions with target molecules, enhancing binding affinity and specificity .
Comparación Con Compuestos Similares
- N-phenyladamantane-1-carboxamide
- N-(2-methoxyphenyl)adamantane-1-carboxamide
- N-(2-ethoxyphenyl)adamantane-1-carboxamide
Comparison: N-(2-butoxyphenyl)adamantane-1-carboxamide is unique due to the presence of the butoxy group, which imparts different physicochemical properties compared to its analogs. The length and flexibility of the butoxy chain can influence the compound’s solubility, binding interactions, and overall biological activity .
Propiedades
Fórmula molecular |
C21H29NO2 |
|---|---|
Peso molecular |
327.5 g/mol |
Nombre IUPAC |
N-(2-butoxyphenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C21H29NO2/c1-2-3-8-24-19-7-5-4-6-18(19)22-20(23)21-12-15-9-16(13-21)11-17(10-15)14-21/h4-7,15-17H,2-3,8-14H2,1H3,(H,22,23) |
Clave InChI |
BNAMPHZYOWZKPU-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=CC=C1NC(=O)C23CC4CC(C2)CC(C4)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5E)-5-(4-chlorobenzylidene)-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B15005710.png)

![3-amino-6-phenyl-N-(2-phenylethyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15005718.png)
![2-(4-Bromophenyl)-2-oxoethyl 1-[(5-bromo-2-furyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B15005724.png)
![2-[3-(4-Fluoro-phenyl)-1H-pyrazol-4-ylmethylene]-indan-1,3-dione](/img/structure/B15005731.png)

![Benzo[1,3]dioxol-5-yl-[6-(3,4-dimethoxy-phenyl)-4-methyl-[1,5,2]dioxazinan-2-yl]-methanone](/img/structure/B15005756.png)
![5'-benzyl-3'-methyl-1-(prop-2-en-1-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B15005764.png)


![1-(Adamantan-1-YL)-4-[(4-chloronaphthalen-1-YL)sulfonyl]piperazine](/img/structure/B15005792.png)
![12-[2-(trifluoromethyl)phenyl]-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B15005799.png)
